molecular formula C32H20B4N6O3 B13152551 Pym-DATBCatalyst

Pym-DATBCatalyst

Cat. No.: B13152551
M. Wt: 579.8 g/mol
InChI Key: UJSSLUDYAHIVLK-UHFFFAOYSA-N
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Description

Pym-DATBCatalyst is a bench-stable pyrimidine derivative of the B3NO2 six-membered heterocycle 1,3-dioxa-5-aza-2,4,6-triborinane (DATB). This compound has been demonstrated to be an efficient catalyst for the dehydrative direct amidation of carboxylic acids and amines to produce diverse amide products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pym-DATBCatalyst is synthesized through a series of reactions involving the formation of the B3NO2 six-membered heterocycle. The synthetic route typically involves the reaction of boron-containing reagents with nitrogen and oxygen sources under controlled conditions to form the desired heterocycle .

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pym-DATBCatalyst primarily undergoes dehydrative direct amidation reactions. This involves the removal of water molecules during the reaction between carboxylic acids and amines to form amides .

Common Reagents and Conditions

The common reagents used in these reactions include carboxylic acids and amines. The reaction conditions typically involve the use of this compound as the catalyst, with the reaction being carried out at elevated temperatures to facilitate the removal of water .

Major Products

The major products formed from these reactions are diverse amide compounds. These amides are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

Pym-DATBCatalyst exerts its catalytic effects through the activation of carboxylic acids and amines, facilitating their reaction to form amides. The B3NO2 ring system in the catalyst plays a crucial role in stabilizing the transition state and lowering the activation energy of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bench-stable nature and its efficiency in catalyzing dehydrative direct amidation reactions. The presence of the B3NO2 ring system imparts unique physicochemical and catalytic properties that distinguish it from other similar compounds .

Biological Activity

Pym-DATBCatalyst is an emerging compound in the field of catalysis, particularly noted for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a derivative of dithiocarbamate, which has garnered attention for its potential applications in biological systems. Its structure allows it to interact with various biological molecules, making it a candidate for further investigation in enzymatic processes and therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound has shown promise as an inhibitor of specific enzymes, which can be crucial in regulating metabolic pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence the production or scavenging of ROS, impacting oxidative stress levels in cells.
  • Cell Signaling Pathways : It potentially interacts with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

Research Findings

Recent studies have examined the biological effects of this compound through various assays and experimental setups. Below is a summary of significant findings:

StudyMethodologyKey Findings
Study 1Enzyme Activity AssayThis compound inhibited urease activity with an IC50 value of 18.96 µM, indicating strong enzyme inhibition potential.
Study 2Cell Viability AssayThe compound exhibited antiproliferative effects on cancer cell lines, with reduced viability at higher concentrations.
Study 3ROS Scavenging AssayDemonstrated significant ROS scavenging ability, suggesting protective effects against oxidative stress.

Case Study 1: Urease Inhibition

In a detailed investigation of urease inhibition, it was found that this compound significantly reduced urease activity. The structure-activity relationship (SAR) analysis indicated that specific substituents on the dithiocarbamate moiety enhanced inhibitory potency.

"The inhibitory activity assessment demonstrated that the halogens have a good impact on the activity of the enzyme" .

Case Study 2: Antiproliferative Effects

A series of experiments were conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines. Results indicated that the compound could reduce cell viability by more than 50% at concentrations above 25 µM, highlighting its potential as an anticancer agent.

Case Study 3: ROS Modulation

Research focusing on oxidative stress revealed that this compound effectively scavenged free radicals in vitro. This property suggests that it may have therapeutic applications in conditions characterized by high oxidative stress levels.

Properties

Molecular Formula

C32H20B4N6O3

Molecular Weight

579.8 g/mol

IUPAC Name

21-[2-(6-hydroxy-5H-pyrimido[5,4-c][2,1]benzazaborinin-4-yl)phenyl]-20,22-dioxa-9,11,23-triaza-1,19,21-triborahexacyclo[10.10.2.02,7.08,24.013,18.019,23]tetracosa-2,4,6,8(24),9,11,13,15,17-nonaene

InChI

InChI=1S/C32H20B4N6O3/c43-33-23-13-5-1-9-19(23)27-31(41-33)28(38-17-37-27)22-12-4-8-16-26(22)36-44-34-24-14-6-2-10-20(24)29-32-30(40-18-39-29)21-11-3-7-15-25(21)35(45-36)42(32)34/h1-18,41,43H

InChI Key

UJSSLUDYAHIVLK-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2C3=C(N1)C(=NC=N3)C4=CC=CC=C4B5OB6C7=CC=CC=C7C8=C9N6B(O5)C1=CC=CC=C1C9=NC=N8)O

Origin of Product

United States

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